Allylbromodimethylsilane
Overview
Description
Allylbromodimethylsilane is an organosilicon compound with the molecular formula C₅H₁₁BrSi. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-silicon bonds. The presence of both an allyl group and a bromine atom makes it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Allylbromodimethylsilane is a chemical compound with the molecular formula H2C=CHCH2Si(CH3)2Br
It is known that silanes, such as this compound, are often used in organic synthesis for protection and deprotection reactions .
Mode of Action
The mode of action of this compound is primarily through electrophilic addition . The carbon-silicon bond in this compound is highly electron-releasing, which can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group .
Biochemical Pathways
It’s known that silanes play a crucial role in various biochemical reactions, particularly in the field of proteomics .
Pharmacokinetics
The general principles of pharmacokinetics, including absorption, distribution, metabolism, and excretion (adme), would apply . The compound’s bioavailability would be influenced by these factors, as well as its molecular weight (179.13 g/mol) and physicochemical properties such as its boiling point (130 °C) and density (1.155 g/mL at 25 °C) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances. For instance, its boiling point suggests that it would be stable at normal room temperature but would undergo phase change at higher temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylbromodimethylsilane can be synthesized through the reaction of allyltrimethylsilane with hydrobromic acid. This reaction typically occurs under mild conditions and results in the substitution of a trimethylsilyl group with a bromodimethylsilyl group .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as halogens and acids are used in addition reactions.
Catalysts: Lewis acids and bases are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an allylamine derivative .
Scientific Research Applications
Allylbromodimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules for various biological studies.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Allyltrimethylsilane: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Vinyltrimethylsilane: Contains a vinyl group instead of an allyl group, leading to different reactivity patterns.
Bromotrimethylsilane: Similar in reactivity but does not contain the allyl group, limiting its use in certain synthetic applications.
Uniqueness: Allylbromodimethylsilane is unique due to the presence of both an allyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
bromo-dimethyl-prop-2-enylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEGFNIHBZYLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403306 | |
Record name | Allylbromodimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-93-9 | |
Record name | Allylbromodimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 302911-93-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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